(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
Description
(Z)-N-(6-Ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a benzothiazole-derived compound characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with ethoxy and 2-methoxyethyl groups at positions 6 and 3, respectively. The Z-configuration of the imine bond and the 2-iodobenzamide moiety contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3S/c1-3-25-13-8-9-16-17(12-13)26-19(22(16)10-11-24-2)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFVDNNNKDKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves the condensation of 6-ethoxy-3-(2-methoxyethyl)benzothiazole with 2-iodobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, resulting in the formation of amines or saturated compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination with thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Based Analogues (e.g., Compound 4g)
The thiadiazole derivative N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) shares a benzamide-linked heterocyclic scaffold but differs in core structure (thiadiazole vs. benzothiazole). Key distinctions include:
- Substituent Impact: The dimethylamino-acryloyl group in 4g enhances conjugation, as evidenced by IR carbonyl peaks at 1690 cm⁻¹ and 1638 cm⁻¹, whereas the ethoxy and methoxyethyl groups in the target compound likely increase hydrophilicity .
- Synthesis Yield : Compound 4g was synthesized in 82% yield, suggesting efficient imine formation under similar conditions, though the target compound’s synthetic pathway may require optimization for bulky substituents like iodine .
Table 1: Structural and Spectral Comparison with Thiadiazole Derivatives
Benzothiazole Acetamide Derivatives (e.g., Patent Compounds)
The European patent application highlights N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and analogues, which share the benzothiazole core but differ in substituents and linkage:
- Functional Group Variation : The acetamide linkage in patent compounds vs. the benzamide group in the target compound may influence hydrogen-bonding capacity and metabolic stability.
- Biological Implications : While the patent compounds emphasize trifluoromethyl and methoxy groups for antimicrobial or anticancer activity, the iodine in the target compound could confer distinct pharmacokinetic or toxicological profiles .
Table 2: Substituent-Driven Property Comparison
Spectroscopic Characterization Benchmarks
While direct data for the target compound are lacking, Tables of Spectral Data for Structure Determination of Organic Compounds provide critical reference standards for interpreting NMR, IR, and MS data. For example:
- 1H-NMR : Methoxyethyl and ethoxy groups are expected to resonate at δ 3.2–4.0 ppm, similar to methoxy-substituted benzothiazoles.
- 13C-NMR: The iodine atom’s inductive effect may deshield adjacent carbons, shifting signals downfield compared to non-halogenated analogues .
Research Implications and Gaps
- Synthetic Challenges : The steric bulk of the 2-iodobenzamide group may necessitate tailored reaction conditions, contrasting with smaller substituents in analogues like 4g .
- Biological Screening : Comparative studies with trifluoromethyl benzothiazoles (e.g., patent compounds) could elucidate iodine’s role in target selectivity or toxicity .
- Spectroscopic Validation : Cross-referencing with Pretsch et al.’s tables is essential for accurate structural confirmation.
Q & A
Q. Table 1: Bioactivity of Structural Analogs
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC to identify labile groups (e.g., ethoxy hydrolysis) .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures and optimize storage conditions (e.g., -20°C under argon) .
- Prodrug derivatization : Mask reactive sites (e.g., iodobenzamide) with ester groups to enhance serum stability .
Basic: What key structural features influence the compound’s chemical reactivity and pharmacological potential?
Methodological Answer:
- Benzo[d]thiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
- Iodo substituent : Enhances electrophilicity for nucleophilic substitution (e.g., Suzuki coupling) and radioisotope labeling .
- Ethoxyethyl side chain : Improves solubility and membrane permeability via ether linkages .
Advanced: How can researchers perform Quantitative Structure-Activity Relationship (QSAR) studies on this compound?
Methodological Answer:
- Descriptor selection : Calculate topological (e.g., Wiener index), electronic (logP, dipole moment), and steric parameters (molar refractivity) .
- Data curation : Compile bioactivity data from analogs (e.g., IC50, Ki) into a standardized database .
- Model validation : Use partial least squares (PLS) regression with cross-validation (k-fold) to predict activity of untested derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
